molecular formula C16H22F2N2O2 B14860251 3-(2,4-Difluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2,4-Difluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14860251
M. Wt: 312.35 g/mol
InChI Key: IFZANWFNPGOCAM-UHFFFAOYSA-N
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Description

®-3-(2,4-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,4-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.

    Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the piperazine ring can yield secondary amines.

    Substitution: Substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Piperazine derivatives are often explored for their potential as pharmaceuticals, particularly as anti-parasitic and anti-inflammatory agents.

Medicine

    Therapeutics: The compound may have potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(2,4-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
  • ®-3-(2,4-Dimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

The presence of fluorine atoms in ®-3-(2,4-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can significantly alter its chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl 3-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-19-13(10-20)8-11-4-5-12(17)9-14(11)18/h4-5,9,13,19H,6-8,10H2,1-3H3

InChI Key

IFZANWFNPGOCAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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